molecular formula C20H26ClN5O B15122128 4-(6-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine

4-(6-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine

Cat. No.: B15122128
M. Wt: 387.9 g/mol
InChI Key: DECGSAIBCJCKMN-UHFFFAOYSA-N
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Description

4-(6-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine is a complex organic compound that features a piperazine ring, a pyrimidine ring, and a morpholine ring

Preparation Methods

The synthesis of 4-(6-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 3-chlorobenzyl chloride with piperazine under basic conditions.

    Synthesis of the Pyrimidine Ring: The pyrimidine ring is formed by reacting 2-methylpyrimidine with the piperazine intermediate.

    Formation of the Final Compound: The final step involves the reaction of the pyrimidine-piperazine intermediate with morpholine under appropriate conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

4-(6-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(6-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and psychiatric conditions.

    Biological Research: It is used in studies investigating the interactions of piperazine and pyrimidine derivatives with biological targets such as enzymes and receptors.

    Organic Synthesis: The compound serves as a building block in the synthesis of more complex molecules, including potential drug candidates and bioactive compounds.

    Industrial Applications: It is explored for its potential use in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(6-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine involves its interaction with specific molecular targets in the body. These targets may include neurotransmitter receptors, ion channels, and enzymes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

4-(6-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine can be compared with other similar compounds, such as:

    4-(4-Chlorophenyl)piperazine: This compound shares the piperazine ring but lacks the pyrimidine and morpholine rings.

    2-Methylpyrimidine: This compound contains the pyrimidine ring but lacks the piperazine and morpholine rings.

    Morpholine: This compound contains the morpholine ring but lacks the piperazine and pyrimidine rings.

Properties

Molecular Formula

C20H26ClN5O

Molecular Weight

387.9 g/mol

IUPAC Name

4-[6-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-2-methylpyrimidin-4-yl]morpholine

InChI

InChI=1S/C20H26ClN5O/c1-16-22-19(14-20(23-16)26-9-11-27-12-10-26)25-7-5-24(6-8-25)15-17-3-2-4-18(21)13-17/h2-4,13-14H,5-12,15H2,1H3

InChI Key

DECGSAIBCJCKMN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)CC4=CC(=CC=C4)Cl

Origin of Product

United States

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